Ethylmalonyl Coenzyme A (sodium salt)
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Overview
Description
Ethylmalonyl Coenzyme A (sodium salt) is a key intermediate in the ethylmalonyl-CoA pathway, which is crucial for carbon metabolism in certain bacteria, such as Methylobacterium extorquens. This compound plays a significant role in converting acetyl-CoA, a central carbon intermediate, to other precursor metabolites necessary for cell carbon biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylmalonyl Coenzyme A (sodium salt) is produced from crotonyl-CoA by the enzyme crotonyl-CoA reductase/carboxylase. This intermediate is then modified by ethylmalonyl-CoA mutase to form methylsuccinyl-CoA .
Industrial Production Methods: The industrial production of Ethylmalonyl Coenzyme A (sodium salt) involves the use of genetically engineered bacteria that can efficiently produce the compound through the ethylmalonyl-CoA pathway. This method leverages the natural metabolic processes of bacteria like Methylobacterium extorquens .
Chemical Reactions Analysis
Types of Reactions: Ethylmalonyl Coenzyme A (sodium salt) undergoes several types of reactions, including:
Reductive Carboxylation: The enzyme crotonyl-CoA carboxylase/reductase catalyzes the reductive carboxylation of crotonyl-CoA to produce ethylmalonyl-CoA.
Substitution Reactions: Ethylmalonyl-CoA can be converted to methylsuccinyl-CoA by ethylmalonyl-CoA mutase.
Common Reagents and Conditions:
Crotonyl-CoA Reductase/Carboxylase: This enzyme is essential for the reductive carboxylation process.
Ethylmalonyl-CoA Mutase: This enzyme facilitates the conversion of ethylmalonyl-CoA to methylsuccinyl-CoA.
Major Products:
Methylsuccinyl-CoA: A significant product formed from the conversion of ethylmalonyl-CoA.
Scientific Research Applications
Ethylmalonyl Coenzyme A (sodium salt) has a wide range of applications in scientific research, including:
Mechanism of Action
Ethylmalonyl Coenzyme A (sodium salt) exerts its effects through the ethylmalonyl-CoA pathway. The pathway involves several unique enzymes that convert acetyl-CoA to other precursor metabolites. The key steps include the reductive carboxylation of crotonyl-CoA by crotonyl-CoA carboxylase/reductase and the conversion of ethylmalonyl-CoA to methylsuccinyl-CoA by ethylmalonyl-CoA mutase .
Comparison with Similar Compounds
Ethylmalonyl Coenzyme A (sodium salt) is unique due to its role in the ethylmalonyl-CoA pathway, which is distinct from other acetyl-CoA assimilation strategies like the glyoxylate cycle. Similar compounds include:
Methylsuccinyl-CoA: An intermediate in the ethylmalonyl-CoA pathway.
Mesaconyl-CoA: Another unique CoA-ester intermediate in the pathway.
Methylmalyl-CoA: Involved in the conversion processes within the pathway.
Ethylmalonyl Coenzyme A (sodium salt) stands out due to its specific role in the carbon metabolism of certain bacteria, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H42N7NaO19P3S+ |
---|---|
Molecular Weight |
904.6 g/mol |
IUPAC Name |
sodium;2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid |
InChI |
InChI=1S/C26H42N7O19P3S.Na/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33;/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43);/q;+1/t13?,14-,17-,18-,19+,23-;/m1./s1 |
InChI Key |
WVPCWSGPRBWGFX-NDLPDMIRSA-N |
Isomeric SMILES |
CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
Canonical SMILES |
CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
Origin of Product |
United States |
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